molecular formula C18H25NO3 B13187337 Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13187337
M. Wt: 303.4 g/mol
InChI Key: WJZVNVWCRRTLEN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group and a dimethylphenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and an appropriate catalyst.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate: shares similarities with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-12-7-6-8-14(13(12)2)15-9-10-19(11-16(15)20)17(21)22-18(3,4)5/h6-8,15H,9-11H2,1-5H3

InChI Key

WJZVNVWCRRTLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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